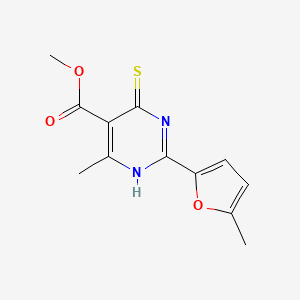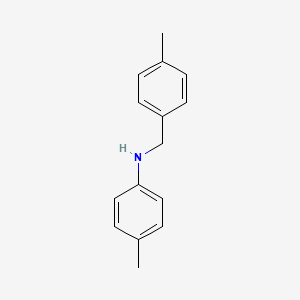![molecular formula C13H17ClN2O3 B6613127 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid CAS No. 1132664-76-6](/img/structure/B6613127.png)
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid, also known as 4-Chloro-3-methylpentanoic acid, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carboxylic acid family and is characterized by its low molecular weight and high solubility in water. It is a versatile compound that has been used in a number of different research areas, including drug discovery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid has been widely used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as in the study of the mechanism of action of certain drugs. It has also been used in the study of the biochemical and physiological effects of certain drugs on the body. Additionally, it has been used in the study of the pharmacology of certain drugs, as well as in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, which then leads to a variety of physiological effects. It is also believed to interact with certain enzymes in the body, which can lead to a variety of biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid are not yet fully understood. However, it is believed to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the stimulation of certain receptors. Additionally, it is believed to have an effect on the body’s metabolism, as well as on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in laboratory experiments is its low cost and high solubility in water. Additionally, it is a versatile compound that can be used in a variety of research applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid in scientific research. These include further studies of its mechanism of action, as well as studies of its effects on the body’s metabolism and immune system. Additionally, it could be used in the development of new drugs, as well as in the study of the pharmacology of existing drugs. Finally, it could be used in the study of the biochemical and physiological effects of certain drugs on the body.
Métodos De Síntesis
The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acidethylpentanoic acid is relatively straightforward. It can be synthesized from 4-chlorobenzaldehyde and 3-methylpentanoic acid in the presence of a base catalyst such as potassium carbonate. The reaction is carried out at room temperature and the product is purified by recrystallization.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-8(2)11(12(17)18)16-13(19)15-10-6-4-9(14)5-7-10/h4-8,11H,3H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGILGVFQHJKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)



![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)
![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)



![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)